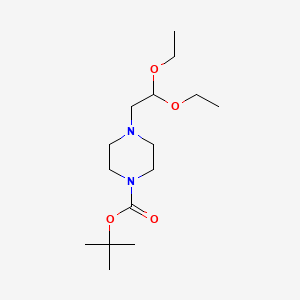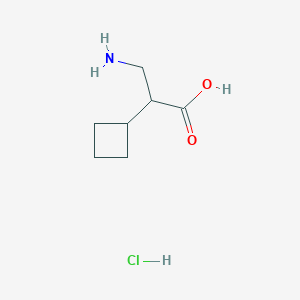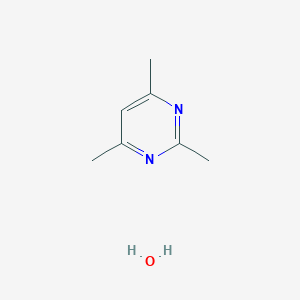
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, min. 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic iridium compound . It is a part of the Thermo Scientific Chemicals brand product portfolio . This compound is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Bis(acetonitrile)(η4‐1,5‐cyclooctadiene) Rhodium(I) Tetrafluoroborate can be prepared by the reaction of [RhCl(cod)]2 and AgBF4 in CH2Cl2 and CH3CN, followed by filtration, concentration of the reaction solution, and precipitation of the product using Et2O .Molecular Structure Analysis
The linear formula of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is [Ir(C8H12)(CH3CN)2]+ BF4- . The molecular weight of the compound is 469.311 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate are not mentioned in the search results, similar compounds like Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate have been used as catalysts for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes .Physical And Chemical Properties Analysis
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate appears as a yellow powder . The exact mass is 470.113 g/mol . Information about its melting point, boiling point, density, and solubility in water is not available .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
This compound is often used as a catalyst in organic synthesis . It can facilitate various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Its unique properties make it suitable for a wide range of reactions, enhancing the efficiency and selectivity of the synthesis process .
Silylation of Aryl Iodides and Bromides
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate can be used as a catalyst for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes . This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices .
Proteomics Research
This compound is used as a halogenated compound for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins, allowing researchers to study their behavior in more detail .
Intermediates in Pharmaceuticals
It is also used as intermediates in the synthesis of pharmaceuticals . The ability of this compound to facilitate various reactions makes it valuable in the production of a wide range of drugs .
Chemical Research
This compound is used in chemical research, particularly in the study of transition metal complexes . Its unique properties make it a valuable tool for researchers studying the behavior of these complexes .
Material Science
In material science, this compound can be used in the synthesis of materials for electronic devices . Its ability to facilitate the formation of aryl silanes makes it valuable in the production of these materials .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is often used as a catalyst in organic synthesis
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction . .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD28144566. For instance, the compound is sensitive to air and should be stored under argon gas . .
Eigenschaften
IUPAC Name |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOISRNESCABF-SUESZSCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF4IrN2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)




![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)





![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)